molecular formula C10H14N4O B2779064 4-{5-amino-3H-imidazo[4,5-b]pyridin-2-yl}butan-1-ol CAS No. 1542545-29-8

4-{5-amino-3H-imidazo[4,5-b]pyridin-2-yl}butan-1-ol

Cat. No.: B2779064
CAS No.: 1542545-29-8
M. Wt: 206.249
InChI Key: ITMMHLLRHRCMLQ-UHFFFAOYSA-N
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Description

4-{5-amino-3H-imidazo[4,5-b]pyridin-2-yl}butan-1-ol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and has been utilized in the design of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-amino-3H-imidazo[4,5-b]pyridin-2-yl}butan-1-ol typically involves the construction of the imidazo[4,5-b]pyridine core followed by functionalization at specific positions. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization to form the imidazo[4,5-b]pyridine ring . The resulting intermediate can then be further functionalized to introduce the butan-1-ol moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the desired product formation.

Chemical Reactions Analysis

Types of Reactions

4-{5-amino-3H-imidazo[4,5-b]pyridin-2-yl}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then be further substituted.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups at the hydroxyl position.

Scientific Research Applications

4-{5-amino-3H-imidazo[4,5-b]pyridin-2-yl}butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-amino-3H-imidazo[4,5-b]pyridin-2-yl}butan-1-ol involves its interaction with specific molecular targets. The imidazo[4,5-b]pyridine core can act as a ligand for various receptors and enzymes, modulating their activity. For example, it can bind to GABA_A receptors as a positive allosteric modulator, enhancing the inhibitory effects of GABA . Additionally, it may inhibit certain kinases involved in cellular signaling pathways, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-c]pyridine: Another heterocyclic compound with similar biological activity.

    Imidazo[1,2-a]pyridine: Known for its use in the synthesis of various pharmaceuticals.

    Imidazo[1,5-a]pyridine: Used in the development of central nervous system agents.

Uniqueness

4-{5-amino-3H-imidazo[4,5-b]pyridin-2-yl}butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-1-ol moiety enhances its solubility and may improve its pharmacokinetic profile compared to other imidazo[4,5-b]pyridine derivatives.

Properties

IUPAC Name

4-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c11-8-5-4-7-10(13-8)14-9(12-7)3-1-2-6-15/h4-5,15H,1-3,6H2,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMMHLLRHRCMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)CCCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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